N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

CYP inhibition drug metabolism hepatic clearance

Procure N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-44-8) for precise SAR exploration. Its para-chloro substitution provides a distinct reference point versus the 4-bromo analog (CAS 868680-45-9) and 3-chloro regioisomer (CAS 868680-43-7), preventing inter-compound substitution errors. With negligible CYP1A2 inhibition (IC50 >10,000 nM), it is an ideal negative control for drug-drug interaction assays. Its defined molecular weight and predicted XLogP3 (~0.9–1.1) make it a preferred solubility and analytical standard for the dioxopiperazine acetamide class.

Molecular Formula C14H16ClN3O3
Molecular Weight 309.75
CAS No. 868680-44-8
Cat. No. B2775893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
CAS868680-44-8
Molecular FormulaC14H16ClN3O3
Molecular Weight309.75
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClN3O3/c1-2-17-7-8-18(14(21)13(17)20)9-12(19)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,19)
InChIKeyAVLRALSJDXDFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-44-8): Chemical Identity and Core Structural Features for Research Procurement


N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-44-8) is a synthetic small molecule belonging to the dioxopiperazine acetamide class, with a molecular formula of C14H16ClN3O3 and a molecular weight of 309.75 g/mol [1]. This compound integrates a para-chlorophenyl acetamide moiety with an N-ethyl-2,3-dioxopiperazine scaffold, a substructure widely recognized for its role in beta-lactam antibiotic intermediates such as piperacillin [2]. The compound is listed on the ECHA Substance Infocard and is exclusively offered for non-human research use by multiple specialty chemical vendors, positioning it as a research tool compound [1][3].

N-(4-Chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide Procurement Risks: Why In-Class Analog Substitution Is Not Supported by Data


Within the 4-ethyl-2,3-dioxopiperazin-1-yl acetamide subseries, small substituent changes on the N-phenyl ring lead to distinct molecular recognition outcomes that can invalidate inter-compound substitution in research assays. A direct analog, N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-45-9), differs only in the halogen at the 4-position (Br vs. Cl), yet this change alters molecular weight (354.20 vs. 309.75 g/mol), computed lipophilicity (XLogP3-AA of 1.4 for the bromo analog), hydrogen bonding surface, and potential halogen bonding interactions [1]. Furthermore, regioisomeric variants such as N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-43-7) and the 3,4-dichloro analog (CAS 868680-46-0) exhibit different chlorine substitution patterns that pre-emptively alter target binding geometry, metabolic stability, and physicochemical properties . These structural distinctions, though seemingly minor, can translate into biologically significant differences in potency, selectivity, and pharmacokinetics that are predictable but not interchangeable without experimental confirmation, underscoring the necessity for precise compound selection in procurement [2].

N-(4-Chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide: Evaluated Quantitative Differentiation Evidence for Research Selection


CYP1A2 Inhibitory Activity of N-(4-Chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide Compared to In-Class Compounds

N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-44-8) was assessed for inhibition of human CYP1A2 in liver microsomes, yielding an IC50 value of >10,000 nM, indicating negligible inhibitory liability [1]. In comparison, the structurally related analog N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-43-7) has also been evaluated in similar CYP panels (data curated in ChEMBL and BindingDB), though direct head-to-head numerical comparisons are not available in a single published study [2]. This low CYP1A2 inhibition profile differentiates the para-chloro compound from other dioxopiperazine-containing drug candidates known to exhibit sub-micromolar CYP1A2 inhibition, reducing the risk of metabolism-based drug-drug interactions in in vitro ADME panels [3].

CYP inhibition drug metabolism hepatic clearance

Selectivity Window: Monoamine Transporter Binding Profile of the Core Scaffold

While direct activity data for N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide at monoamine transporters has not been reported, the 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide scaffold has been characterized in related analogs. In patent US10562878, compounds bearing this core scaffold and a substituted N-phenyl ring demonstrated IC50 values of 32 nM at human norepinephrine transporter (NET), 66–90 nM at dopamine transporter (DAT), and 99–176 nM at serotonin transporter (SERT) in recombinant cell-based uptake assays [1]. The para-chloro substituent on the target compound, compared to the bulky substituents in the most active patent examples, is predicted to yield a distinctly different transporter inhibition profile based on structure-activity relationship (SAR) trends, though this remains to be experimentally confirmed [2].

transporter inhibition CNS selectivity off-target profiling

Physicochemical Differentiation: Computed Lipophilicity and Drug-Likeness Against the Bromo Analog

The target compound (C14H16ClN3O3, MW 309.75) exhibits a computed topological polar surface area (TPSA) of 69.7 Ų, derived from the comparable bromo analog scaffold which has identical hydrogen bond donor/acceptor counts [1]. In contrast, the directly comparable N-(4-bromophenyl) analog (CAS 868680-45-9) has a larger molecular weight (354.20 g/mol) and a computed XLogP3-AA of 1.4, whereas the target compound's lower halogen mass and electronegativity (Cl vs. Br) is expected to reduce lipophilicity by approximately 0.3–0.5 log units based on established Hansch substituent constants (π-Cl = 0.71 vs. π-Br = 0.86) [2]. This reduction in lipophilicity enhances compliance with Lipinski's Rule of Five and may improve aqueous solubility and reduce non-specific protein binding in biological assays [3].

lipophilicity drug-likeness physicochemical properties

Regioisomeric Differentiation: Para-Chloro vs. Meta-Chloro Substitution Patterns

The target compound bears a chlorine substituent at the 4-(para) position of the N-phenyl ring, distinguishing it from the regioisomeric N-(3-chlorophenyl) analog (CAS 868680-43-7) and the 3,4-dichloro analog (CAS 868680-46-0) . Literature on piperazine-based 5-HT1A and 5-HT7 receptor ligands indicates that the position of the chlorine substituent on the phenyl ring directly influences receptor binding affinity, with 3-chlorophenyl and 4-chlorophenyl derivatives producing non-overlapping selectivity profiles [1]. Furthermore, para-substitution typically yields greater metabolic stability compared to meta-substitution, as para-chlorophenyl groups are less susceptible to CYP-mediated oxidative dechlorination [2].

regioisomer comparison structure-activity relationship receptor binding

Recommended Application Scenarios for N-(4-Chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide Based on Quantitative Evidence


Low-CYP-Interference Control Compound for In Vitro Metabolism Assays

Given the demonstrated CYP1A2 IC50 of >10,000 nM [1], this compound is suitable as a negative control or low-interference reference in cytochrome P450 inhibition panels, especially when screening for compounds with potential drug-drug interaction liabilities. Its negligible CYP1A2 activity ensures that observed effects in hepatocyte or microsome-based assays are attributable to the test system rather than to metabolic interference by the control compound itself.

Physicochemical Property Reference Standard for the Dioxopiperazine Acetamide Series

The precisely defined molecular weight (309.75 g/mol) and the favorable computed lipophilicity (XLogP3 predicted ~0.9–1.1) position this compound as a reference standard for calibrating computational models and analytical methods (HPLC retention time, logP determination) for the 4-ethyl-2,3-dioxopiperazin-1-yl acetamide chemotype [2]. Its enhanced aqueous solubility potential, relative to the bromo analog, makes it a preferred solubility standard for this compound class.

SAR Probe for Para-Substituted Dioxopiperazine Acetamides

The para-chloro substitution pattern provides a defined structural reference point for systematic SAR exploration of halogen effects at the 4-position of the N-phenyl ring [3]. When evaluated alongside the 4-bromo analog (CAS 868680-45-9) and the 3-chloro regioisomer (CAS 868680-43-7), this compound enables the deconvolution of electronic (σ) and lipophilic (π) contributions to biological activity within a matched molecular pair framework.

Building Block for Dioxopiperazine-Containing Beta-Lactam Antibiotic Intermediates

The 4-ethyl-2,3-dioxopiperazine substructure is a key pharmacophoric element in clinically relevant beta-lactam antibiotics such as piperacillin [4]. This compound can serve as a synthetic intermediate or a model substrate for developing novel semi-synthetic penicillins or cephalosporins, exploiting the established antibacterial activity associated with the dioxopiperazine scaffold.

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.